molecular formula C8H11NO B124905 p-Phenetidine CAS No. 156-43-4

p-Phenetidine

Cat. No. B124905
CAS RN: 156-43-4
M. Wt: 137.18 g/mol
InChI Key: IMPPGHMHELILKG-UHFFFAOYSA-N
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Patent
US04124640

Procedure details

In accordance with the process of Example 1, 150 ml of dimethyl sulfoxide, 19.4 g (0.3 mole) of ethyl chloride, 8.8 g (0.22 mole) of sodium hydroxide and 21.8 g (0.22 mole) of p-hydroxyaniline were charged in the autoclave and the reaction was carried out at 80° C. for 5 hours with stirring to obtain 24.7 g of p-ethoxyaniline having a boiling point of 123.5° to 124.5° C./10 mmHg. (yield: 90.1%).
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
90.1%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH3:2].[OH-].[Na+].[OH:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1>CS(C)=O>[CH2:1]([O:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C)Cl
Name
Quantity
8.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21.8 g
Type
reactant
Smiles
OC1=CC=C(N)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.